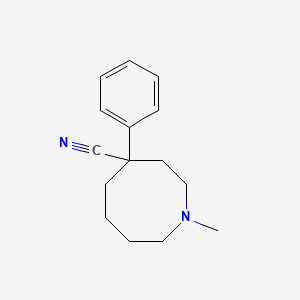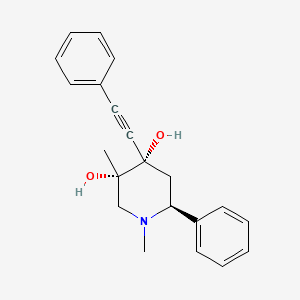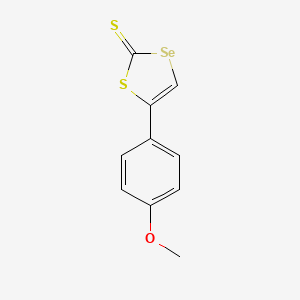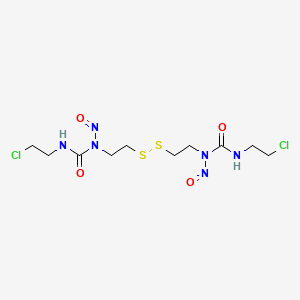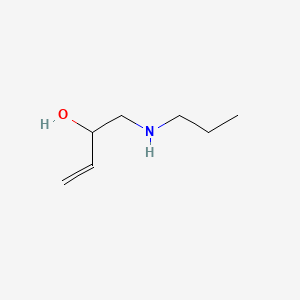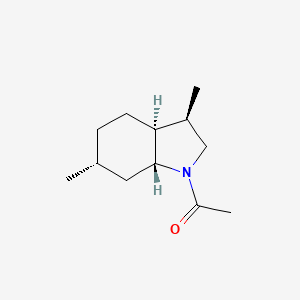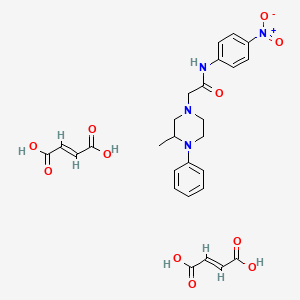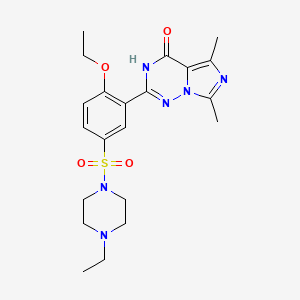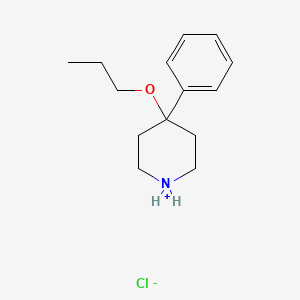
4-Phenyl-4-propoxypiperidinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-4-propoxypiperidinium chloride is a chemical compound with the molecular formula C14H22ClNO It is a piperidinium derivative, characterized by the presence of a phenyl group and a propoxy group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-4-propoxypiperidinium chloride typically involves the reaction of 4-phenylpiperidine with propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-4-propoxypiperidinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The phenyl and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-Phenyl-4-propoxypiperidinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving neurotransmitter receptors and ion channels.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenyl-4-propoxypiperidinium chloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact pathways involved depend on the specific biological context and the receptors targeted by the compound.
Comparison with Similar Compounds
4-Phenylpiperidine: Lacks the propoxy group, resulting in different chemical properties and biological activities.
4-Propoxypiperidine: Lacks the phenyl group, which affects its interaction with molecular targets.
N-Phenylpiperidinium chloride: Similar structure but without the propoxy group, leading to different reactivity and applications.
Uniqueness: 4-Phenyl-4-propoxypiperidinium chloride is unique due to the presence of both phenyl and propoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
51304-59-7 |
|---|---|
Molecular Formula |
C14H22ClNO |
Molecular Weight |
255.78 g/mol |
IUPAC Name |
4-phenyl-4-propoxypiperidin-1-ium;chloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-12-16-14(8-10-15-11-9-14)13-6-4-3-5-7-13;/h3-7,15H,2,8-12H2,1H3;1H |
InChI Key |
DRXSPKAJKCBFKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(CC[NH2+]CC1)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



